Functional Comparison: Antho-RIamide I
In the original isolation study, tyrosyl-arginyl-isoleucinamide (Antho-RIamide II) was directly compared to its precursor peptide, L-3-phenyllactyl-Tyr-Arg-Ile-NH₂ (Antho-RIamide I), for its ability to inhibit spontaneous contractions in sea anemone muscle groups. At a concentration of 10⁻⁸ M, Antho-RIamide I produced a measurable biological effect, whereas Antho-RIamide II exhibited no activity, confirming its designation as an inactive fragment [1].
| Evidence Dimension | Functional Activity (Inhibition of spontaneous muscle contractions) |
|---|---|
| Target Compound Data | No activity observed (inactive) |
| Comparator Or Baseline | Antho-RIamide I (L-3-phenyllactyl-Tyr-Arg-Ile-NH₂) |
| Quantified Difference | From active (inhibitory effect observed) to inactive (no effect observed) |
| Conditions | Isolated muscle groups from the sea anemone Anthopleura elegantissima; peptide concentration 10⁻⁸ M [1] |
Why This Matters
This direct comparative data establishes tyrosyl-arginyl-isoleucinamide as a quantitatively defined negative control for studies involving Antho-RIamide I, essential for discriminating specific, N-terminal phenyllactyl-dependent effects from non-specific peptide interactions.
- [1] Nothacker, H. P., Rinehart, K. L., McFarlane, I. D., & Grimmelikhuijzen, C. J. (1991). Isolation of two novel neuropeptides from sea anemones: The unusual, biologically active L-3-phenyllactyl-Tyr-Arg-Ile-NH2 and its des-phenyllactyl fragment Tyr-Arg-Ile-NH2. Peptides, 12(6), 1165–1173. View Source
